ETHYL 4-(2,5-DIMETHYLPHENYL)-2-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}-5-METHYL-3-THIOPHENECARBOXYLATE
Overview
Description
Ethyl 4-(2,5-dimethylphenyl)-2-{[(4-fluorophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(2,5-DIMETHYLPHENYL)-2-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}-5-METHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps in the synthesis may include:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the substituents: The 2,5-dimethylphenyl and 4-fluorophenyl groups can be introduced through electrophilic aromatic substitution reactions.
Acetylation and esterification: The acetyl group and the ethyl ester can be introduced through standard acetylation and esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,5-dimethylphenyl)-2-{[(4-fluorophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may find applications in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of ETHYL 4-(2,5-DIMETHYLPHENYL)-2-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}-5-METHYL-3-THIOPHENECARBOXYLATE would depend on its specific biological activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other thiophene derivatives with different substituents. Examples include:
- Ethyl 4-(2,5-dimethylphenyl)-2-{[(4-chlorophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate
- Ethyl 4-(2,5-dimethylphenyl)-2-{[(4-bromophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate
Uniqueness
The uniqueness of ETHYL 4-(2,5-DIMETHYLPHENYL)-2-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}-5-METHYL-3-THIOPHENECARBOXYLATE lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom, for example, can enhance the compound’s stability and lipophilicity, potentially leading to improved pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 4-(2,5-dimethylphenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]-5-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FNO3S/c1-5-29-24(28)22-21(19-12-14(2)6-7-15(19)3)16(4)30-23(22)26-20(27)13-17-8-10-18(25)11-9-17/h6-12H,5,13H2,1-4H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PINOSMVJSWENEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=C(C=CC(=C2)C)C)C)NC(=O)CC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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